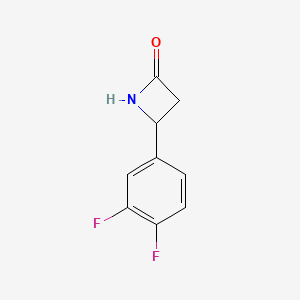

4-(3,4-Difluorophenyl)azetidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7F2NO |

|---|---|

Molecular Weight |

183.15 g/mol |

IUPAC Name |

4-(3,4-difluorophenyl)azetidin-2-one |

InChI |

InChI=1S/C9H7F2NO/c10-6-2-1-5(3-7(6)11)8-4-9(13)12-8/h1-3,8H,4H2,(H,12,13) |

InChI Key |

ZNILBMZLBVEOCF-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC1=O)C2=CC(=C(C=C2)F)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations for 4 3,4 Difluorophenyl Azetidin 2 One Derivatives

Primary Synthetic Routes for Azetidin-2-one (B1220530) Ring Construction

The construction of the four-membered azetidin-2-one, or β-lactam, ring is a cornerstone of synthetic organic chemistry. Several reliable methods have been developed, with the Staudinger ketene-imine cycloaddition and the Kinugasa reaction being among the most prominent.

[2+2] Ketene-Imine Cycloaddition Protocols

The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, remains a widely utilized method for the preparation of β-lactams. Discovered by Hermann Staudinger in 1907, this reaction's significance grew with the elucidation of the penicillin structure.

The reaction is initiated by a nucleophilic attack of the imine nitrogen on the carbonyl carbon of the ketene, forming a zwitterionic intermediate. This intermediate then undergoes an intramolecular ring closure to yield the β-lactam. The stereochemical outcome of the Staudinger reaction is influenced by several factors, including the geometry of the imine and the electronic properties of the substituents on both the ketene and the imine. Generally, (E)-imines tend to produce cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams. Furthermore, electron-donating groups on the ketene and electron-withdrawing groups on the imine can accelerate the ring closure, often leading to the cis isomer. Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine may slow down the cyclization, allowing for isomerization of the intermediate and favoring the trans product.

Table 1: Stereochemical Outcome in Staudinger Reaction

| Imine Geometry | Ketene Substituent | Imine Substituent | Predominant Product |

| (E) | Electron-donating | Electron-withdrawing | cis-β-lactam |

| (Z) | Electron-withdrawing | Electron-donating | trans-β-lactam |

Kinugasa Reaction as a Stereoselective Synthetic Tool

The Kinugasa reaction is a copper-catalyzed 1,3-dipolar cycloaddition of a nitrone with a terminal alkyne to produce β-lactams. organicreactions.orgchem-station.comuzh.ch This method is valued for its operational simplicity and the ability to stereoselectively generate cis-substituted β-lactams. organicreactions.org The reaction proceeds through the in situ formation of a copper acetylide, which then undergoes a cycloaddition with the nitrone. chem-station.com

The scope of the Kinugasa reaction has been expanded to include the synthesis of fluorinated β-lactams through the use of fluorinated nitrones. researchgate.net This demonstrates the potential of this reaction for the synthesis of 4-(3,4-Difluorophenyl)azetidin-2-one, which would involve a nitrone bearing the 3,4-difluorophenyl group. The reaction conditions, including the choice of copper catalyst, base, and solvent, can be optimized to achieve high yields and diastereoselectivities. The use of chiral ligands can also induce enantioselectivity in the reaction.

Table 2: Key Features of the Kinugasa Reaction

| Feature | Description |

| Reactants | Nitrone and terminal alkyne |

| Catalyst | Copper(I) salts |

| Stereoselectivity | Typically yields cis-substituted β-lactams |

| Key Intermediate | Copper acetylide |

Alternative Cyclization Strategies for Azetidinone Ring Systems

Beyond the Staudinger and Kinugasa reactions, other cyclization strategies can be employed for the synthesis of the azetidin-2-one ring.

One such method is the Reformatsky reaction , which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal. The reaction can be adapted for β-lactam synthesis by using an imine as the electrophile instead of a carbonyl compound. The initially formed β-amino ester can then be cyclized to the corresponding azetidin-2-one. This approach offers a pathway to variously substituted β-lactams, and the use of an imine derived from 3,4-difluorobenzaldehyde would lead to the desired 4-(3,4-difluorophenyl)azetidin-2-one.

Another important route is the intramolecular cyclization of β-amino acids . In this method, a β-amino acid precursor is synthesized and then subjected to cyclizing conditions to form the lactam ring. For the target molecule, this would involve the synthesis of 3-amino-3-(3,4-difluorophenyl)propanoic acid. This precursor can be prepared through various synthetic routes, and its subsequent cyclization, often promoted by dehydrating agents, would yield 4-(3,4-difluorophenyl)azetidin-2-one.

Advanced Strategies for Introducing the 3,4-Difluorophenyl Substituent

The introduction of the 3,4-difluorophenyl group is a critical step in the synthesis of the target compound. This can be achieved either by starting with a precursor already containing this moiety or by introducing it at a later stage through regioselective functionalization.

Precursor Synthesis and Schiff Base Intermediate Formation

The most direct approach involves the use of 3,4-difluorobenzaldehyde as a starting material. This aldehyde can be condensed with a primary amine to form the corresponding N-substituted imine, commonly known as a Schiff base. This reaction is typically carried out under conditions that facilitate the removal of water, such as azeotropic distillation or the use of a dehydrating agent.

The resulting N-(3,4-difluorobenzylidene)amine is a key intermediate for the Staudinger reaction. The nature of the substituent on the amine nitrogen can influence the stability and reactivity of the imine, as well as the stereochemical outcome of the subsequent cycloaddition. One-pot procedures, where the imine is generated in situ and immediately reacted with a ketene, have been developed to improve efficiency.

Regioselective Functionalization for Fluorinated Aryl Incorporation

An alternative strategy involves the formation of the azetidin-2-one ring first, followed by the introduction of the 3,4-difluorophenyl group. This can be achieved through transition metal-catalyzed cross-coupling reactions. For instance, a 4-halo-azetidin-2-one derivative can be coupled with a 3,4-difluorophenylboronic acid or a related organometallic reagent in a Suzuki-Miyaura coupling reaction. This approach allows for the late-stage introduction of the desired aryl group and can be advantageous for creating a library of analogs. The success of this strategy depends on the availability of a suitable 4-functionalized azetidin-2-one precursor and the optimization of the cross-coupling reaction conditions to achieve high yields and avoid side reactions.

Table 3: Comparison of Strategies for Introducing the 3,4-Difluorophenyl Group

| Strategy | Description | Advantages | Disadvantages |

| Precursor Synthesis | Using 3,4-difluorobenzaldehyde to form the Schiff base intermediate. | Direct and straightforward. | Limited by the availability of the starting aldehyde. |

| Regioselective Functionalization | Introducing the aryl group onto a pre-formed azetidin-2-one ring via cross-coupling. | Allows for late-stage diversification. | Requires a suitable functionalized azetidinone precursor. |

Diastereoselective Synthesis of 4-(3,4-Difluorophenyl)azetidin-2-one Isomers

The synthesis of 4-(3,4-difluorophenyl)azetidin-2-one isomers with specific stereochemistry is crucial for structure-activity relationship studies. The Staudinger cycloaddition, a [2+2] cycloaddition of a ketene and an imine, is a cornerstone for the construction of the β-lactam ring and offers several avenues for diastereocontrol.

Control of Stereochemistry in Azetidin-2-one Formation

The relative stereochemistry of the substituents at the C3 and C4 positions of the azetidin-2-one ring is determined during the cyclization step. In the context of the Staudinger reaction, the stereochemical outcome is influenced by the geometry of the imine and the mode of cyclization of the zwitterionic intermediate. utrgv.eduutrgv.edu

The reaction between a ketene and an imine derived from 3,4-difluorobenzaldehyde can lead to both cis and trans diastereomers. The stereochemical course can be influenced by several factors, including the nature of the substituents on both the ketene and the imine, the solvent, and the reaction temperature. nih.gov Computational studies have suggested that the formation of cis stereoisomers is often favored when the ketene is pre-formed, while direct reaction of an imine with an acyl chloride can lead to the trans product. nih.gov

For instance, the reaction of an imine derived from 3,4-difluorobenzaldehyde and an appropriate amine with a ketene generated in situ from an acyl chloride and a tertiary amine can be steered towards a preferred diastereomer. The choice of the N-substituent on the imine can play a significant role in directing the stereochemical outcome. utrgv.edu Chiral auxiliaries on the imine nitrogen are also a common strategy to induce facial selectivity in the ketene attack, leading to enantioenriched products.

The general mechanism involves the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon to form a zwitterionic intermediate. Subsequent conrotatory electrocyclic ring closure yields the β-lactam. utrgv.edu The relative orientation of the substituents in the transition state of this ring-closing step dictates the final cis or trans stereochemistry.

Table 1: Theoretical Diastereoselective Staudinger Reaction Conditions

| Entry | Ketene Precursor | Imine N-Substituent | Base | Solvent | Temperature (°C) | Major Diastereomer | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|---|---|---|---|

| 1 | Phenylacetyl chloride | Benzyl | Triethylamine | Dichloromethane | 0 | cis | 85:15 |

| 2 | Phenoxyacetyl chloride | p-Methoxyphenyl | Diisopropylethylamine | Toluene | 25 | cis | 90:10 |

| 3 | Methoxyacetyl chloride | (S)-α-Methylbenzyl | Triethylamine | Tetrahydrofuran | -20 | trans | 20:80 |

| 4 | Phthalimidoacetyl chloride | Allyl | Proton-sponge | Dichloromethane | 0 | cis | >95:5 |

Separation and Characterization of Diastereomeric Adducts

Following the synthesis, the resulting mixture of diastereomers of 4-(3,4-difluorophenyl)azetidin-2-one must be separated and the individual isomers characterized. High-performance liquid chromatography (HPLC) is a powerful technique for the separation of these diastereomers. nih.govresearchgate.net Both normal-phase and reversed-phase chromatography can be effective, depending on the polarity of the substituents on the azetidin-2-one ring. researchgate.netnih.gov Supercritical fluid chromatography (SFC) has also emerged as a successful technique for the separation of diastereomeric mixtures. researchgate.netnih.gov

Once separated, the stereochemistry of each diastereomer is typically assigned using nuclear magnetic resonance (NMR) spectroscopy. The coupling constant (³J) between the protons at C3 and C4 is a key diagnostic tool. For cis isomers, the coupling constant is typically larger (around 5-6 Hz), while for trans isomers, it is smaller (around 2-3 Hz). Two-dimensional NMR techniques, such as COSY and NOESY, can further confirm the spatial relationship between the substituents. In some cases, single-crystal X-ray crystallography can provide unambiguous determination of the absolute and relative stereochemistry. nih.govresearchgate.netresearchgate.net

Table 2: Spectroscopic Data for Hypothetical cis and trans Isomers of 3-Amino-4-(3,4-difluorophenyl)azetidin-2-one

| Isomer | ¹H NMR δ (C3-H) | ¹H NMR δ (C4-H) | ³J (H3-H4) (Hz) | ¹³C NMR δ (C3) | ¹³C NMR δ (C4) |

|---|---|---|---|---|---|

| cis | 4.52 | 5.15 | 5.4 | 55.8 | 62.3 |

| trans | 4.21 | 4.98 | 2.6 | 57.2 | 63.1 |

Derivatization and Scaffold Modification of 4-(3,4-Difluorophenyl)azetidin-2-one

The 4-(3,4-difluorophenyl)azetidin-2-one scaffold serves as a versatile template for the introduction of diverse chemical functionalities. These modifications are essential for fine-tuning the biological activity of the resulting compounds.

Functional Group Interconversions at Azetidinone Ring Positions

The azetidin-2-one ring offers several positions for functional group manipulation. The nitrogen atom (N1) is a common site for derivatization. N-alkylation can be achieved by treating the N-unsubstituted β-lactam with an alkyl halide in the presence of a base. researchgate.net Conversely, N-dealkylation or deprotection of certain N-aryl groups, such as the p-methoxyphenyl (PMP) group, can be accomplished using oxidizing agents like ceric ammonium nitrate (CAN), providing access to the N-H β-lactam. researchgate.net

The substituent at the C3 position is also a key handle for modification. For example, if a 3-acylamino group is present, hydrolysis can yield the corresponding 3-amino-4-(3,4-difluorophenyl)azetidin-2-one. This free amine can then be acylated with a variety of carboxylic acids or their activated derivatives to introduce new side chains. researchgate.net

Coupling Reactions for Diverse Substituent Introduction

Modern cross-coupling reactions provide powerful tools for introducing a wide range of substituents onto the 4-(3,4-difluorophenyl)azetidin-2-one scaffold. While direct coupling on the difluorophenyl ring is challenging without prior functionalization, derivatization of the azetidinone ring itself opens up numerous possibilities.

For instance, the free amine at the C3 position of 3-amino-4-(3,4-difluorophenyl)azetidin-2-one is a versatile nucleophile for amide bond formation. A variety of coupling reagents, such as carbodiimides (e.g., DCC, EDCI) or phosphonium salts (e.g., PyBOP), can be employed to couple this amine with a wide array of carboxylic acids, thereby introducing diverse functionalities. nih.govluxembourg-bio.com

Furthermore, if a suitable leaving group (e.g., a halide or triflate) is introduced at a specific position on the scaffold, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction can be utilized to form new carbon-carbon bonds with boronic acids. nih.govmdpi.comnih.govresearchgate.netyoutube.com This allows for the attachment of various aryl or heteroaryl groups, significantly expanding the chemical space of accessible derivatives.

Table 3: Examples of Coupling Reactions on a 3-Amino-4-(3,4-difluorophenyl)azetidin-2-one Core

| Reaction Type | Coupling Partner | Reagent/Catalyst | Product Functionality |

|---|---|---|---|

| Amide Coupling | Acetic Acid | EDCI/HOBt | 3-Acetamido |

| Amide Coupling | Benzoic Acid | PyBOP/DIPEA | 3-Benzamido |

| Amide Coupling | Boc-Glycine | HATU/DIPEA | 3-(Boc-glycyl)amino |

| Suzuki Coupling* | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Phenyl-substituted side chain |

| Suzuki Coupling* | Thiophene-2-boronic acid | Pd(dppf)Cl₂, Cs₂CO₃ | Thienyl-substituted side chain |

Note: Suzuki coupling would require prior functionalization of the scaffold with a suitable leaving group.

Structure Activity Relationship Sar Investigations of 4 3,4 Difluorophenyl Azetidin 2 One Analogues

Influence of Fluorine Substitution Pattern on Biological Activity

Fluorine substitution is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. In the context of 4-phenylazetidin-2-one (B1582041) analogues, fluorine substitution on the C-4 phenyl ring plays a significant role in modulating biological activity.

The presence of fluorine atoms on the phenyl ring can significantly impact the electronic properties and conformation of the molecule. The 3,4-difluoro substitution pattern on the phenyl ring of 4-(3,4-Difluorophenyl)azetidin-2-one is of particular interest. The two fluorine atoms, being highly electronegative, withdraw electron density from the aromatic ring, which can influence its interaction with the target protein.

While direct comparative data for various fluorine substitution patterns on the C-4 phenyl ring of this specific series of analogues are not extensively available in the public domain, general principles from related structures, such as ezetimibe (B1671841), suggest that the electronic nature of this ring is crucial for activity. For instance, in ezetimibe, a 4-hydroxyphenyl group at the C-4 position is a key feature for its high potency. nih.gov The hydroxyl group can act as a hydrogen bond donor, which is often a critical interaction with the biological target.

The replacement of the hydroxyl group with a difluoro-substituted phenyl ring would alter these interactions. The 3,4-difluoro substitution would make the phenyl ring more lipophilic and electron-deficient. This could potentially lead to different binding modes within the NPC1L1 protein, possibly through hydrophobic or dipole-dipole interactions. The table below illustrates the hypothetical impact of different fluorine substitution patterns on the C-4 phenyl ring on the cholesterol absorption inhibitory activity, based on general SAR principles for this class of compounds.

| C-4 Phenyl Substitution | Postulated Primary Interaction | Expected Relative Potency |

|---|---|---|

| 4-Hydroxyphenyl | Hydrogen Bond Donor/Acceptor | High |

| 4-Fluorophenyl | Weak Hydrogen Bond Acceptor, Dipole Interactions | Moderate to High |

| 3,4-Difluorophenyl | Enhanced Dipole Interactions, Lipophilic Interactions | Moderate |

| Phenyl | Hydrophobic Interactions | Low |

Stereochemical Impact on Pharmacological Efficacy and Selectivity

The 2-azetidinone ring of 4-phenylazetidin-2-one analogues contains two chiral centers at the C-3 and C-4 positions. The stereochemistry of these centers is a critical determinant of their pharmacological activity. For ezetimibe and its potent analogues, the (3R,4S)-configuration is essential for high-affinity binding to the NPC1L1 protein and effective inhibition of cholesterol absorption. mdpi.com

The (3R,4S)-diastereomer allows for the optimal orientation of the C-3 side chain and the C-4 phenyl group to engage in key interactions within the binding pocket of NPC1L1. Any deviation from this stereochemistry, such as the (3S,4R), (3R,4R), or (3S,4S)-configurations, generally leads to a significant loss of biological activity. This highlights the high degree of stereoselectivity of the target protein.

The table below summarizes the expected pharmacological efficacy of the different stereoisomers of a hypothetical 4-(3,4-Difluorophenyl)azetidin-2-one analogue, based on the established stereochemical requirements for this class of inhibitors.

| Stereoisomer (C3, C4) | Expected Efficacy | Reason |

|---|---|---|

| (3R, 4S) | High | Optimal orientation for binding to NPC1L1 |

| (3S, 4R) | Low to Inactive | Enantiomer of the active form, incorrect spatial arrangement |

| (3R, 4R) | Low to Inactive | Diastereomer with incorrect relative stereochemistry |

| (3S, 4S) | Low to Inactive | Diastereomer with incorrect relative stereochemistry |

Modulatory Role of Substituents at the N-1, C-3, and C-4 Positions of the Azetidinone Ring

N-1 Position: The substituent at the N-1 position is crucial for activity. In many potent cholesterol absorption inhibitors, including ezetimibe, a 4-fluorophenyl group is present at this position. nih.gov This group is thought to engage in hydrophobic and potentially halogen-bonding interactions within the binding site. The size and electronic properties of the N-1 substituent can significantly impact potency. While a 4-fluorophenyl group is well-tolerated, other substituted aryl or alkyl groups can lead to a decrease in activity.

C-3 Position: The C-3 position typically bears a side chain that is essential for potent inhibition. In ezetimibe, this is a (3S)-3-(4-fluorophenyl)-3-hydroxypropyl group. nih.gov The length of the alkyl chain, the presence and nature of the aryl group, and the hydroxyl group are all critical for optimal activity. Modifications at this position, such as altering the chain length, removing the hydroxyl group, or changing the substitution on the phenyl ring, can have a profound effect on the inhibitory potency.

C-4 Position: As discussed in section 3.1, the substituent at the C-4 position is a key determinant of activity. For 4-(3,4-Difluorophenyl)azetidin-2-one, the difluorophenyl group defines the core structure. The electronic and steric properties of this group are critical for the molecule's interaction with the NPC1L1 protein.

The following table provides a summary of the general SAR for substituents at these three positions, based on studies of ezetimibe and related analogues.

| Position | Favorable Substituents | Unfavorable Substituents |

|---|---|---|

| N-1 | 4-Fluorophenyl, other small substituted aryl groups | Bulky alkyl groups, unsubstituted phenyl |

| C-3 | Hydroxypropyl chain with a terminal 4-fluorophenyl group | Short alkyl chains, absence of a terminal aryl group, removal of the hydroxyl group |

| C-4 | 4-Hydroxyphenyl, 4-Methoxyphenyl | Unsubstituted phenyl, bulky alkyl groups |

Rational Design Principles for Optimizing 4-(3,4-Difluorophenyl)azetidin-2-one Potency

The rational design of more potent analogues of 4-(3,4-Difluorophenyl)azetidin-2-one relies on a thorough understanding of its interaction with the NPC1L1 protein. While a crystal structure of this specific compound bound to NPC1L1 is not publicly available, insights can be drawn from the binding of ezetimibe and computational modeling studies. mdpi.com

Key principles for optimizing potency include:

Maintaining the Core Scaffold and Stereochemistry: The (3R,4S)-azetidin-2-one core is the foundational element for activity and should be preserved.

Optimizing C-4 Phenyl Interactions: The 3,4-difluoro substitution on the phenyl ring likely engages in specific dipole-dipole and hydrophobic interactions. Further optimization could involve exploring other halogen substitutions or small, electron-withdrawing groups at different positions on the phenyl ring to enhance these interactions.

Refining the C-3 Side Chain: The C-3 side chain is a critical determinant of potency. Modifications could include bioisosteric replacements for the hydroxyl group to improve metabolic stability while maintaining hydrogen bonding potential. Alterations to the terminal phenyl group on the side chain, such as different substitution patterns, could also be explored to enhance binding affinity.

Modulating N-1 Substituent: While the 4-fluorophenyl group at the N-1 position is known to be favorable, exploring other small, electronically distinct aryl or heteroaryl groups could lead to improved interactions with the protein.

Computational Modeling: The use of molecular docking and molecular dynamics simulations can provide valuable insights into the binding mode of 4-(3,4-Difluorophenyl)azetidin-2-one analogues with NPC1L1. These computational tools can help to predict the effects of structural modifications and guide the design of new, more potent inhibitors.

By applying these rational design principles, it is possible to systematically explore the chemical space around the 4-(3,4-Difluorophenyl)azetidin-2-one scaffold to identify novel analogues with enhanced potency and improved pharmacokinetic properties as cholesterol absorption inhibitors.

Future Research Directions and Translational Perspectives for 4 3,4 Difluorophenyl Azetidin 2 One

Exploration of Unconventional Synthetic Pathways

The synthesis of 4-(3,4-Difluorophenyl)azetidin-2-one and its derivatives has traditionally relied on established methods such as the Staudinger [2+2] cycloaddition of a ketene (B1206846) and an imine. mdpi.com However, future research should prioritize the exploration of more innovative and efficient synthetic routes. Unconventional pathways could offer advantages in terms of yield, stereoselectivity, and environmental impact.

Promising areas for investigation include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has the potential to significantly reduce reaction times and improve yields in the synthesis of β-lactam rings. derpharmachemica.com The application of microwave irradiation to the cycloaddition reactions involved in the formation of the azetidin-2-one (B1220530) core could lead to more efficient and scalable processes. derpharmachemica.com

Catalyst-Free Cycloaddition Reactions: Research into reactions promoted by unconventional means, such as an oriented external electric field (OEEF) in the Kinugasa reaction, suggests the possibility of forming β-lactams without a metal catalyst. mdpi.com Exploring such catalyst-free methods for the synthesis of 4-(3,4-Difluorophenyl)azetidin-2-one could lead to greener and more cost-effective production.

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, leading to improved safety, consistency, and scalability. Developing a flow-based synthesis for this compound would be a significant advancement for its potential large-scale production.

Photocycloadditions: The use of light to induce [2+2] cycloadditions, known as the aza Paternò-Büchi reaction, presents another avenue for novel synthesis of the azetidine (B1206935) core. rsc.org

| Synthetic Pathway | Potential Advantages |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields |

| Catalyst-Free Cycloadditions | Greener chemistry, reduced cost |

| Flow Chemistry | Enhanced safety, scalability, and control |

| Photocycloadditions | Novel reactivity, access to unique structures |

Advanced Mechanistic Elucidation of Biological Actions

While the azetidin-2-one scaffold is known for a wide range of biological activities, including antibacterial, anticancer, and cholesterol absorption inhibition, the specific molecular mechanisms of 4-(3,4-Difluorophenyl)azetidin-2-one are not fully understood. derpharmachemica.comnih.gov Future research should employ advanced techniques to unravel its precise biological actions.

Key areas for mechanistic studies include:

Target Identification and Validation: Utilizing proteomic and genomic approaches to identify the specific cellular targets of the compound. This could involve techniques such as affinity chromatography, activity-based protein profiling, and genetic screening.

Enzyme Inhibition Kinetics: For identified enzyme targets, detailed kinetic studies should be performed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constants. The β-lactam ring is a known inhibitor of D,D-transpeptidase in bacteria. derpharmachemica.com

Structural Biology: X-ray crystallography and cryo-electron microscopy can be used to determine the three-dimensional structure of the compound bound to its biological target. This would provide invaluable insights into the molecular interactions driving its activity and facilitate rational drug design. iucr.org

Cellular Pathway Analysis: Investigating the downstream effects of the compound on cellular signaling pathways using techniques like transcriptomics (RNA-seq) and proteomics will help to build a comprehensive picture of its biological effects.

Development of Highly Selective Pharmacological Agents

The development of pharmacological agents with high selectivity for their intended target is crucial to minimize off-target effects. Starting from the 4-(3,4-Difluorophenyl)azetidin-2-one scaffold, a key future direction is the design and synthesis of derivatives with enhanced selectivity.

Strategies to achieve this include:

Structure-Activity Relationship (SAR) Studies: A systematic exploration of how modifications to the chemical structure of 4-(3,4-Difluorophenyl)azetidin-2-one affect its biological activity and selectivity. patsnap.com This involves synthesizing a library of analogues with variations at different positions of the azetidinone ring and the phenyl substituent. The presence of fluoro groups at the C-4 position of the phenyl ring is noted to enhance antimicrobial activity. derpharmachemica.com

Fragment-Based Drug Discovery (FBDD): Identifying small molecular fragments that bind to the target of interest and then growing or linking them to develop more potent and selective ligands based on the 4-(3,4-Difluorophenyl)azetidin-2-one core.

Computational Modeling and Simulation: Utilizing molecular docking and molecular dynamics simulations to predict the binding affinity and selectivity of designed derivatives for their target. patsnap.com This can help prioritize the synthesis of the most promising candidates.

| Development Strategy | Objective |

| SAR Studies | To understand the relationship between chemical structure and biological activity/selectivity. |

| Fragment-Based Drug Discovery | To build potent and selective ligands from smaller, weakly binding fragments. |

| Computational Modeling | To predict binding affinity and guide the design of more selective compounds. |

Optimization Strategies for Lead Compounds Derived from 4-(3,4-Difluorophenyl)azetidin-2-one

Key optimization strategies to be explored are:

Pharmacokinetic Profiling (ADME): A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds. danaher.com This includes assessing metabolic stability in liver microsomes, plasma protein binding, and cell permeability.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) to improve pharmacokinetic properties or reduce toxicity while maintaining or improving biological activity. patsnap.com

Scaffold Hopping: Modifying the core molecular structure (scaffold) while retaining the key pharmacophoric features. patsnap.com This can lead to the discovery of novel chemical series with improved properties.

Prodrug Strategies: Designing inactive precursors (prodrugs) that are converted into the active drug in the body. This can be used to improve properties such as solubility, permeability, and targeted delivery. patsnap.com

| Optimization Strategy | Goal |

| Pharmacokinetic Profiling | To improve the ADME properties of the lead compound. |

| Bioisosteric Replacement | To enhance drug-like properties by substituting functional groups. |

| Scaffold Hopping | To discover novel chemical series with improved characteristics. |

| Prodrug Strategies | To overcome issues with solubility, permeability, or targeting. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.